molecular formula C6H14ClNO B2562760 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 1803572-36-2

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2562760
CAS No.: 1803572-36-2
M. Wt: 151.63
InChI Key: QSSKHKPWUASZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy group and a methylamine group. It is commonly used in scientific research due to its diverse applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxycyclobutanone with methylamine in the presence of a reducing agent to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and N-methyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity and interaction with molecular targets, making it a valuable compound for research .

Properties

IUPAC Name

3-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSKHKPWUASZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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